![molecular formula C15H25BrO B14505060 8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one CAS No. 62994-43-8](/img/structure/B14505060.png)
8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[45]decan-7-one is a chemical compound known for its unique spiro structure The spiro[45]decan framework is a bicyclic system where two rings are connected through a single carbon atom, creating a rigid and stable structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of a suitable spiro[4.5]decanone derivative, followed by alkylation and other functional group modifications. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine or other substituents.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include binding to active sites or modifying protein structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]decane: A simpler analog without the bromine and alkyl substituents.
1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene: A related compound with a different substitution pattern.
Uniqueness
8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[45]decan-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
62994-43-8 |
|---|---|
Formule moléculaire |
C15H25BrO |
Poids moléculaire |
301.26 g/mol |
Nom IUPAC |
8-bromo-1,8-dimethyl-4-propan-2-ylspiro[4.5]decan-9-one |
InChI |
InChI=1S/C15H25BrO/c1-10(2)12-6-5-11(3)15(12)8-7-14(4,16)13(17)9-15/h10-12H,5-9H2,1-4H3 |
Clé InChI |
NCHPIYFODUOTSW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C12CCC(C(=O)C2)(C)Br)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
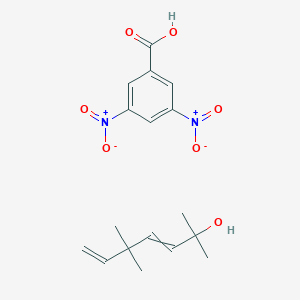

![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)
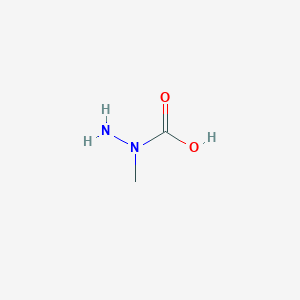

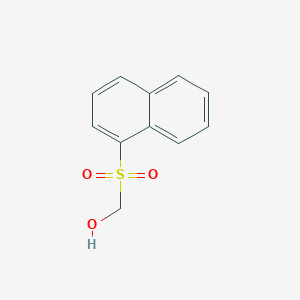
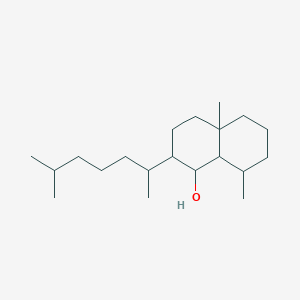
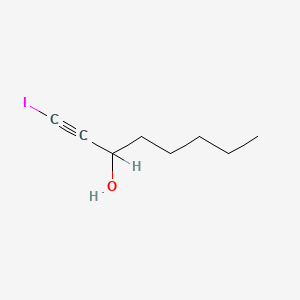
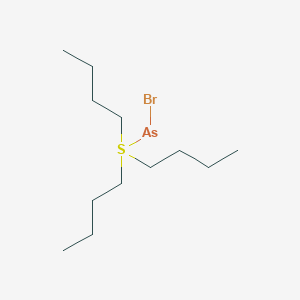

![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
